3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It belongs to the class of alkynes and carboxylic acids, characterized by the presence of a pyrazole ring substituted with a methyl group and a propynoic acid moiety . This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Alkyne Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propionic acid: Similar structure but lacks the alkyne moiety.
3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid: Contains an acrylic acid moiety instead of the propynoic acid moiety.
1-Methyl-4-(prop-2-yn-1-yl)pyrazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyrazole ring and the propynoic acid moiety, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring connected to a propiolic acid moiety, which contributes to its unique chemical properties. The presence of the methyl substituent on the pyrazole ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which modulate the activity of molecular targets. This interaction profile suggests that the compound may function as an inhibitor or modulator in various biochemical pathways .
Biological Activities
Preliminary studies have indicated that derivatives of this compound exhibit a range of biological activities, including:
- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Research has shown potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in diabetes management .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibition of cancer cell growth | , |
Anti-inflammatory | Reduction of inflammatory markers | , |
Enzyme Inhibition | Inhibition of α-glucosidase | , |
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could lead to decreased glucose absorption in diabetic patients, suggesting a role in managing postprandial hyperglycemia .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRCTUJGWNAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341369-17-2 |
Source
|
Record name | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.